molecular formula C15H26O B12671671 6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one CAS No. 97659-29-5

6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one

Cat. No.: B12671671
CAS No.: 97659-29-5
M. Wt: 222.37 g/mol
InChI Key: HLWXMLWOEOHSJT-UHFFFAOYSA-N
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Description

6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one is an organic compound with a complex structure characterized by multiple alkyl substituents on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a cyclohexenone derivative with ethyl and isopropyl groups under controlled conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of alkyl halides to introduce the ethyl and isopropyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

    Substitution: The alkyl groups on the cyclohexene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-3,5-dimethylcyclohexen-1-one
  • 6-Methyl-3,5-bis(isopropyl)cyclohexen-1-one
  • 6-Ethyl-3,5-bis(tert-butyl)cyclohexen-1-one

Uniqueness

6-Ethyl-3,5-bis(isopropyl)-6-methylcyclohexen-1-one is unique due to the specific arrangement of its alkyl substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling point, and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

97659-29-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

6-ethyl-6-methyl-3,5-di(propan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H26O/c1-7-15(6)13(11(4)5)8-12(10(2)3)9-14(15)16/h9-11,13H,7-8H2,1-6H3

InChI Key

HLWXMLWOEOHSJT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CC(=CC1=O)C(C)C)C(C)C)C

Origin of Product

United States

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